Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is an organic compound characterized by its complex structure and potential applications in various fields, particularly in chemistry and biology. The compound features a brominated phenyl group, a methylamino group, and an acetamide functional group, which contribute to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 333.22 g/mol.
This compound is synthesized through organic chemistry methods and can be sourced from chemical suppliers for research and industrial applications. Its synthesis typically involves multi-step processes that ensure high purity and yield.
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- falls under the classification of organic amides. It is also categorized as a pharmaceutical intermediate due to its potential biological activities.
The synthesis of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- generally follows a multi-step synthetic route:
The molecular structure of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- can be described by its key features:
| Property | Value |
|---|---|
| CAS Number | 651328-42-6 |
| Molecular Formula | C16H17BrN2O |
| Molecular Weight | 333.22 g/mol |
| IUPAC Name | N-[4-[(4-bromophenyl)methyl-methylamino]phenyl]acetamide |
| InChI | InChI=1S/C16H17BrN2O/c1-12(20)18-15-7-9-16(10-8-15)19(2)11-13-3-5-14(17)6-4-13/h3-10H,11H2,1-2H3,(H,18,20) |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)Br |
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- participates in several chemical reactions:
The mechanism of action for Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- involves its interaction with specific biological targets. The bromophenyl group may interact with enzymes or receptors, influencing various biological pathways. The methylamino group enhances binding affinity, potentially leading to inhibition or activation of these pathways.
The compound exhibits typical physical properties associated with organic amides:
Relevant chemical properties include:
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- has several significant applications:
This compound's unique structure and properties make it a valuable subject for further research in both academic and industrial settings.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: